molecular formula C16H11FN6 B2618461 N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226458-98-5

N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2618461
CAS No.: 1226458-98-5
M. Wt: 306.304
InChI Key: PXCWWQYAQCGMIR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226458-98-5) is a chemical compound with a molecular formula of C16H11FN6 and a molecular weight of 306.3 g/mol. It is supplied with a purity of 95% or higher, making it suitable for rigorous research applications . This compound belongs to the pyrazolo[3,4-d][1,2,3]triazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry . Pyrazole-containing compounds, in general, are known for their diverse chemotherapeutic potential and have been investigated for antineoplastic, antileukemic, and antitumor activities . Some compounds within this class exert their effects by inhibiting key enzymes involved in cell division . Furthermore, related research on quinazoline derivatives featuring an N-(3-fluorophenyl) group has demonstrated their potential as selective Aurora Kinase B (AURKB) inhibitors . AURKB is a serine/threonine kinase whose overexpression is a common feature in human cancers, and it is considered a promising target for cancer treatment . The structural features of this compound suggest it is a valuable candidate for further investigation in oncology and molecular pharmacology research, particularly in studies focusing on kinase inhibition and cell cycle regulation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6/c17-11-5-4-6-12(9-11)19-15-14-10-18-23(16(14)21-22-20-15)13-7-2-1-3-8-13/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCWWQYAQCGMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluoroaniline and 7-phenylpyrazolo[3,4-d][1,2,3]triazin-4-amine.

    Reaction Conditions: The reaction between 3-fluoroaniline and 7-phenylpyrazolo[3,4-d][1,2,3]triazin-4-amine is carried out under controlled conditions, typically involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: For large-scale production, the synthesis can be optimized using continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other substituents using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Common Synthetic Routes:

  • Cyclization Reactions : Utilizing precursors such as hydrazines and aromatic amines.
  • Functionalization : Introduction of fluorine substituents to enhance biological activity.

Research indicates that N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine exhibits a range of biological activities:

Anticancer Properties

The compound has been studied for its potential as an anticancer agent. It is believed to inhibit key enzymes involved in cell cycle regulation, similar to other compounds in the pyrazolo-triazine class.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance:

  • Activity against Mycobacterium smegmatis : Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antifungal Activity

Preliminary studies suggest potential antifungal properties against strains such as Candida albicans. The presence of electron-withdrawing groups in the structure may enhance its efficacy against fungal pathogens.

Case Study 1: Anticancer Activity

A study conducted on similar pyrazolo-triazines demonstrated that modifications at the phenyl rings significantly influenced their ability to inhibit cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells. This suggests that this compound could be explored further for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrazolo derivatives, it was found that those with fluorinated phenyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that the introduction of fluorine increases lipophilicity and membrane permeability.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound belongs to the pyrazolo-triazine class, which is structurally distinct from pyrrolo-triazines (e.g., pyrrolo[2,1-f][1,2,4]triazin-4-amine, CAS 83255-86-1) and imidazo-triazines (e.g., imidazo[5,1-f][1,2,4]triazine-4-amine derivatives). Key differences include:

  • Pyrazolo-triazines : Contain a pyrazole ring fused to a triazine, offering a planar structure with nitrogen-rich regions for hydrogen bonding.
  • Pyrrolo-triazines : Feature a pyrrole ring fused to triazine, introducing a five-membered ring with different electronic properties .
  • Imidazo-triazines : Include an imidazole ring, which may enhance solubility due to increased polarity .
Table 1: Structural Comparison of Bicyclic Triazine Derivatives
Compound Class Core Structure Key Substituents Example CAS Number
Pyrazolo-triazine Pyrazole + triazine 7-phenyl, 4-(3-fluorophenyl)amine Target compound
Pyrrolo-triazine Pyrrole + triazine Variable (e.g., bromo, fluoro) 83255-86-1
Imidazo-triazine Imidazole + triazine Disubstituted at 5,7-positions Patented derivatives

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Fluorine substitution (as in the target compound) typically reduces oxidative metabolism, improving half-life compared to chlorinated or non-halogenated analogs .
  • Solubility : Pyrazolo-triazines with aromatic substituents (e.g., 7-phenyl) may exhibit lower aqueous solubility than pyrrolo-triazines, which can be mitigated by polar functional groups in other analogs .
  • Target Selectivity : Substituents at the 4-position (e.g., 3-fluorophenyl vs. pyridyl groups) likely influence selectivity for CFTR over off-target kinases or ion channels, though specific data are needed .

Biological Activity

N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and synthesis methods.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d][1,2,3]triazin core with specific substitutions that enhance its biological activity. The fluorine atom at the para position of the phenyl group is believed to influence the compound's reactivity and interaction with biological targets.

Property Description
Molecular Formula C16_{16}H13_{13}F1_{1}N5_{5}
Molecular Weight 295.30 g/mol
Solubility Soluble in organic solvents like DMSO and DMF

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in cancer pathways. These kinases play crucial roles in cell proliferation and survival. The compound's interaction with these targets can lead to:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle regulation.
  • Induction of Apoptosis : Initial findings suggest that it may activate apoptotic pathways through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

The biological activity of this compound has been evaluated against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast)5.2Apoptosis via caspase pathways
A549 (Lung)6.8Cell cycle arrest
HT-29 (Colon)4.5Inhibition of kinase signaling

These results indicate that the compound has potent antiproliferative effects across different types of cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following general steps outline the synthesis process:

  • Formation of Pyrazolo Core : Starting from appropriate hydrazine derivatives and substituted phenyl groups.
  • Fluorination : Introduction of the fluorine atom at the desired position using fluorinating agents.
  • Purification : Crystallization and chromatographic techniques to obtain pure product.

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazolo[3,4-d][1,2,3]triazin class:

  • A study demonstrated that derivatives with similar structures exhibited enhanced anticancer properties compared to their non-fluorinated counterparts .
  • Another research highlighted the importance of structural modifications in enhancing selectivity towards specific cancer types while minimizing toxicity to normal cells .

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